molecular formula C16H16N2O2S B5849052 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide

4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5849052
M. Wt: 300.4 g/mol
InChI Key: LSBPTTUGJIGKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research tool. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other compounds such as AB-CHMINACA and AB-FUBINACA. MMB-CHMINACA has been found to have a high affinity for the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system.

Mechanism of Action

4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. This activation leads to a range of physiological and biochemical effects, including altered neurotransmitter release, modulation of ion channels, and changes in gene expression. The exact mechanism of action of 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is thought to involve the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of the cannabinoid receptors by 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide leads to a range of physiological and biochemical effects. These effects include altered neurotransmitter release, modulation of ion channels, and changes in gene expression. 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been found to have a high affinity for the CB1 receptor, which is primarily located in the central nervous system. Activation of this receptor leads to a range of effects, including altered perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has several advantages as a research tool. It has a high affinity for the cannabinoid receptors, making it a potent agonist. This allows for the investigation of the endocannabinoid system and the potential therapeutic applications of cannabinoids. However, there are also limitations to the use of 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. It is a synthetic compound, and its effects may not accurately reflect those of natural cannabinoids. Additionally, the high potency of 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide may make it difficult to accurately dose and control in experimental settings.

Future Directions

There are several future directions for research involving 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. One potential area of investigation is the therapeutic potential of cannabinoids in the treatment of various diseases and conditions. 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide may be useful in investigating the mechanisms of action of cannabinoids and their potential therapeutic applications. Additionally, further research is needed to fully understand the physiological and biochemical effects of 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide and other synthetic cannabinoids. This could lead to the development of new research tools and potential therapeutic agents.

Synthesis Methods

The synthesis of 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is a complex process that involves several steps. The starting material for the synthesis is 4-methoxybenzoyl chloride, which is reacted with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then reacted with 3-methylbenzylamine to form the desired product, 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. The synthesis of 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is challenging due to the high reactivity of the thiosemicarbazone intermediate, which requires careful handling and purification.

Scientific Research Applications

4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has several potential applications in scientific research. It has been found to have a high affinity for the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. 4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide can be used to investigate the physiological and biochemical effects of cannabinoid receptor activation, as well as the potential therapeutic applications of cannabinoids.

properties

IUPAC Name

4-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-4-3-5-13(10-11)17-16(21)18-15(19)12-6-8-14(20-2)9-7-12/h3-10H,1-2H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBPTTUGJIGKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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